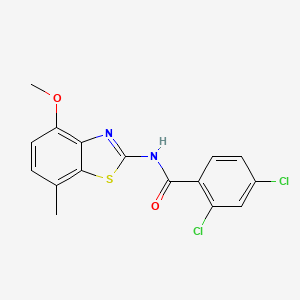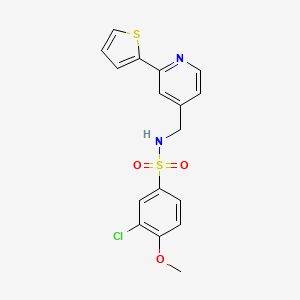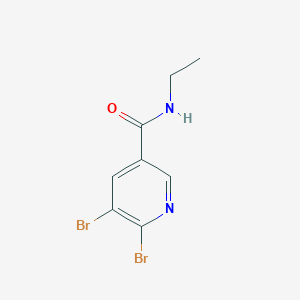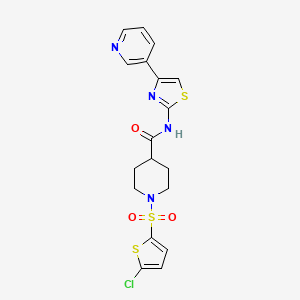
2,4-dichloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, 2,4-dichloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide, is a benzamide derivative with potential applications in various fields, including medicinal chemistry. Benzamide derivatives are known for their diverse biological activities and are often explored for their therapeutic potential. Although the specific compound is not directly mentioned in the provided papers, related compounds with similar structural motifs have been synthesized and studied, which can provide insights into the chemistry and properties of the compound .
Synthesis Analysis
The synthesis of benzamide derivatives typically involves multistep reactions, starting from basic aromatic acids or amines. For instance, the synthesis of a related compound, 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, was achieved from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole in a nine-step process with a 1% overall yield . This suggests that the synthesis of the compound of interest may also involve a multistep process, potentially starting from 2,4-dichlorobenzoic acid and an appropriately substituted benzothiazole.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized using spectroscopic methods such as IR, 1H-NMR, and 13C-NMR, as well as single-crystal X-ray diffraction . These techniques provide detailed information about the molecular geometry, electronic structure, and intermolecular interactions. For example, two novel benzothiazoles were characterized and their crystal structures were determined, showing discrete dimers connected into a three-dimensional network by hydrogen bonds and π-π stacking interactions . Similar analysis techniques would likely reveal the molecular structure and intermolecular interactions present in 2,4-dichloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including cycloadditions, as seen in the synthesis of methyl 2-benzamido-4-(3,4-dimethoxyphenyl)-5-methylbenzoate via a Diels-Alder reaction . The reactivity of the compound of interest may include reactions at the amide group or the benzothiazole moiety, potentially leading to the formation of new derivatives with different biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like chloro, methoxy, and methyl groups can affect these properties. For example, the crystal structures of related compounds showed that intermolecular hydrogen bonds and π-π interactions can influence the solid-state packing and, consequently, the melting points and solubility . The specific physical and chemical properties of 2,4-dichloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide would need to be determined experimentally, but they are likely to be similar to those of structurally related compounds.
科学的研究の応用
Importance in Medicinal Chemistry
2,4-Dichloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide, as a derivative of benzothiazole, is an integral part of a broad spectrum of bioactive molecules within the realm of medicinal chemistry. Benzothiazoles are pivotal in pharmaceutical research due to their diverse pharmacological properties. This compound, by virtue of its benzothiazole core, is associated with a wide range of biological activities. These activities span across antimicrobial, anticancer, antidiabetic, and antiviral effects, among others. The benzothiazole moiety, in particular, has been a focus of intensive study due to its structural diversity and significant therapeutic potential (Keri et al., 2015).
Applications in Drug Development
The structural flexibility of benzothiazoles, including 2,4-dichloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide, allows for the development of novel therapeutic agents. This flexibility is crucial for the design of compounds targeting specific biological pathways, thereby enhancing drug efficacy and safety profiles. Benzothiazole derivatives have been identified as potential candidates for treating a variety of conditions, underscoring their significance in drug discovery processes. Their role extends beyond mere therapeutic applications to include diagnostic and pathologic probes, reflecting the broad utility of this chemical framework in modern medicinal practices (Keri et al., 2015).
Antimicrobial and Antiviral Potency
Recent research has highlighted the antimicrobial and antiviral capabilities of benzothiazole derivatives, affirming their potential in addressing global health challenges such as antibiotic resistance and emerging viral pathogens. These compounds, including 2,4-dichloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide, are being explored for their efficacy against a range of microbial and viral agents. The urgency for new antimicrobial and antiviral therapies is underscored by the rise in drug-resistant infections and the ongoing COVID-19 pandemic, positioning benzothiazole derivatives as valuable assets in the development of next-generation pharmaceuticals (Elamin et al., 2020).
特性
IUPAC Name |
2,4-dichloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2S/c1-8-3-6-12(22-2)13-14(8)23-16(19-13)20-15(21)10-5-4-9(17)7-11(10)18/h3-7H,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVVOPDRPJJULI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-thiazole-4-carboxylate](/img/structure/B2510755.png)

![(E)-3-(2-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde oxime](/img/structure/B2510759.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2510760.png)

![1-(4-ethylphenyl)-5-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2510763.png)

![2-(4-chlorophenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2510767.png)


![1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2510771.png)
![N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide](/img/structure/B2510773.png)